
(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone, commonly known as DTPM, is a chemical compound that has gained significant attention in the field of scientific research. DTPM is a versatile molecule that has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of DTPM is not fully understood. However, it is believed that DTPM exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. DTPM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. DTPM has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DTPM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DTPM inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). DTPM has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. In vivo studies have shown that DTPM exhibits potent anti-inflammatory and analgesic activities, and reduces the severity of pain and inflammation in animal models.
実験室実験の利点と制限
DTPM has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. DTPM has also shown good solubility in various solvents, making it suitable for use in assays and experiments. However, DTPM has some limitations for lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. DTPM also has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for the research on DTPM. One potential direction is to investigate the potential of DTPM as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to explore the structural modifications of DTPM to enhance its pharmacological properties, such as bioavailability and selectivity. Additionally, the development of novel synthetic methods for DTPM may lead to the discovery of new analogs with improved properties. Overall, the research on DTPM holds great promise for the development of new drugs and therapies for various diseases.
合成法
The synthesis of DTPM involves the reaction of 2,6-dimethylmorpholine and 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield DTPM. The purity of DTPM can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
DTPM has shown significant potential in various scientific research applications. One of the most promising applications of DTPM is in medicinal chemistry, where it has been found to exhibit potent anti-inflammatory and analgesic activities. DTPM has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-16(7-9(2)18-8)13(17)12-10(3)14-15(5)11(12)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDYHSUVRFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



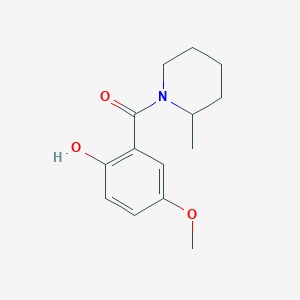
![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)

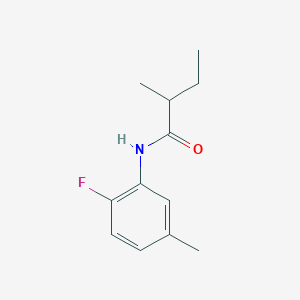
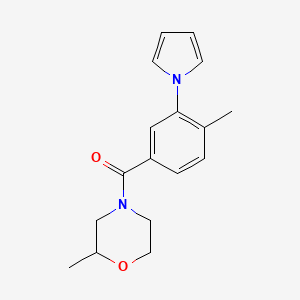
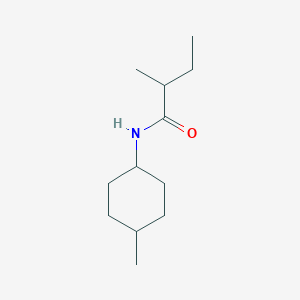
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
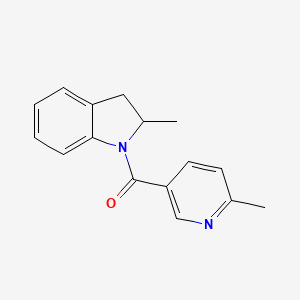
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492771.png)
![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
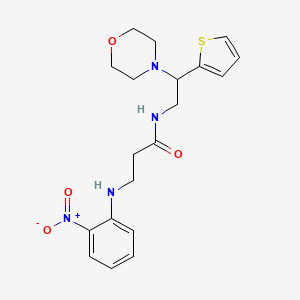
![2-Methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7492785.png)